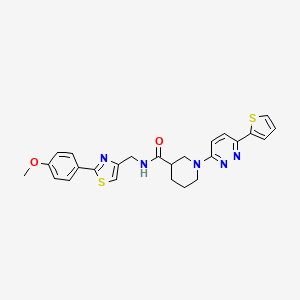

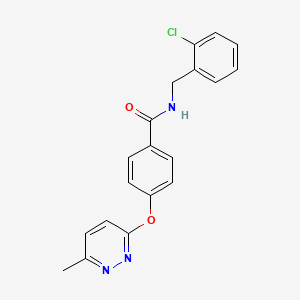

N-(3-acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as AMG-510, is a small-molecule inhibitor of KRAS G12C, a commonly mutated protein in various cancers. AMG-510 has gained significant attention due to its potential as a targeted therapy for cancer treatment.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Cannabinoid Receptor Studies : Diarylpyrazoles, which are structurally related to N-(3-acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, have been extensively studied for their binding affinity towards cannabinoid receptors. Methoxy and fluorine analogs of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302) showed comparable affinities to the CB1 receptor antagonist SR141716, indicating their potential for medical imaging applications, particularly in developing positron emission tomography (PET) ligands for the cerebral cannabinoid CB1 receptor (Shintaro Tobiishi et al., 2007).

Anticonvulsant Activity : The synthesis of chalcones and their derived 2-pyrazoline-1-carbothioamides has been explored for their anticonvulsant activities. Compounds derived from this scaffold have shown promising results in pentylenetetrazole induced seizure (PTZ) and maximal electroshock seizure (MES) tests in mice, highlighting the potential of pyrazoline derivatives in the development of new anticonvulsant drugs (Nagihan Beyhan et al., 2017).

Material Science Applications

Corrosion Inhibition : The synthesized compounds (E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide and its analogs have been studied for their efficiency in protecting mild steel against corrosion in HCl solution. These studies involve gravimetric, electrochemical methods, and surface analysis, providing insights into the protective layer formation and the adsorption behavior of these inhibitors on the steel surface, which is critical for developing more effective corrosion inhibitors (P. Paul et al., 2020).

Computational Studies

Molecular Docking and DFT Calculations : The novel series of thiophene-based heterocyclic compounds, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, have been evaluated for their enzyme inhibitory activities against key enzymes. Molecular docking studies revealed significant interactions at the enzyme active sites, while DFT calculations provided insights into the electronic structures and potential reactivity of these compounds. Such studies are crucial for the rational design of enzyme inhibitors with potential therapeutic applications (A. Cetin et al., 2021).

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-13(24)14-6-4-8-16(10-14)21-20(25)19-12-18(22-23(19)2)15-7-5-9-17(11-15)26-3/h4-12H,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSKKGUTFWKPHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

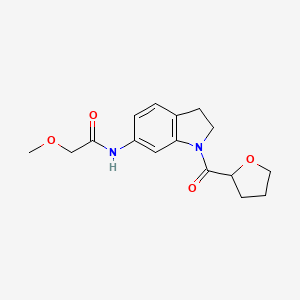

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2958324.png)

![N-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2958327.png)

![ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2958328.png)

![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2958334.png)

![5-Oxa-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2958338.png)